Dimethenamid

Catalog No.
S526180
CAS No.
87674-68-8
M.F
C12H18ClNO2S
M. Wt
275.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethenamid

CAS Number

87674-68-8

Product Name

Dimethenamid

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.80 g/mol

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3

InChI Key

JLYFCTQDENRSOL-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 1174 mg/L at 25 °C
In water, 1.2X10+3 m g/L at 25 °C, pH 7
In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C)

Synonyms

2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(1-methoxy-2-propanyl)acetamide, dimethenamid

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C

The exact mass of the compound Dimethenamid is 275.0747 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 min water, 1174 mg/l at 25 °cin water, 1.2x10+3 m g/l at 25 °c, ph 7in heptane 282, iso-octane 200 (both in g/kg, 25 °c). in ether, kerosene, ethanol (all >50%, 25 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Dimethenamid is a racemic chloroacetamide herbicide widely utilized for the pre-emergence control of annual grasses and broadleaf weeds. It functions by inhibiting very-long-chain fatty acid (VLCFA) synthesis, effectively halting cell division and shoot elongation in emerging seedlings[1]. As a racemate, it contains equal proportions of the herbicidally active S-enantiomer (dimethenamid-P) and the largely inactive R-enantiomer[2]. From a procurement and formulation perspective, racemic dimethenamid is distinguished by its exceptionally high aqueous solubility (1174 mg/L) compared to other in-class compounds, which dictates its high mobility and rapid activation in low-moisture soil environments [1].

Substituting racemic dimethenamid with other chloroacetamides or its resolved enantiomer (dimethenamid-P) fundamentally alters formulation economics, application rates, and environmental activation requirements. While dimethenamid-P allows for lower field application rates due to its enantiopurity, the racemic mixture maintains near-equivalent practical efficacy in many broad-spectrum applications without the added manufacturing cost of chiral resolution [1]. Furthermore, substituting dimethenamid with alternative chloroacetamides like metolachlor or acetochlor fails in arid or low-rainfall agricultural zones; dimethenamid's significantly higher water solubility ensures it requires substantially less precipitation for soil activation, making it non-interchangeable for dry-land formulations[2].

Enantioselective Efficacy and Racemate Viability

The herbicidal activity of dimethenamid is heavily skewed toward its S-enantiomer, which is approximately 100 times more active than the R-enantiomer in Lemna minor growth inhibition assays. However, comparative toxicity data demonstrates that the racemic mixture (dimethenamid) exhibits an overall activity level only slightly lower than that of the pure S-isomer (dimethenamid-P)[1]. This non-linear efficacy profile indicates that the presence of the inactive R-isomer does not significantly antagonize the active S-isomer in the racemate.

Evidence DimensionRelative Herbicidal Activity (Lemna minor assay)
Target Compound DataRacemic Dimethenamid (Activity only slightly less than pure S-isomer)
Comparator Or BaselinePure R-isomer (100x less active than S-isomer)
Quantified DifferenceRacemate maintains near-parity with pure S-isomer despite containing 50% inactive R-isomer.
ConditionsLemna minor acute toxicity / growth inhibition assay.

Allows buyers to procure the more cost-effective racemate for bulk formulations without sacrificing proportional field efficacy compared to the premium resolved isomer.

Aqueous Solubility and Low-Moisture Activation

Dimethenamid possesses a uniquely high water solubility profile among common chloroacetamide herbicides, which directly impacts its activation threshold in soil. Analytical measurements place dimethenamid's water solubility at 1174 mg/L at 25°C. In contrast, standard comparators such as acetochlor and metolachlor exhibit solubilities of 223 mg/L and 530 mg/L, respectively [1]. This >2x to >5x increase in solubility means dimethenamid readily enters the soil solution and becomes bioavailable to weed seedlings with minimal rainfall (e.g., 0.25 inches), whereas metolachlor remains bound and inactive under the same dry conditions.

Evidence DimensionAqueous Solubility at 25°C
Target Compound DataDimethenamid (1174 mg/L)
Comparator Or BaselineMetolachlor (530 mg/L) and Acetochlor (223 mg/L)
Quantified DifferenceDimethenamid is 2.2x more soluble than metolachlor and 5.2x more soluble than acetochlor.
ConditionsStandard aqueous solubility testing at 25°C.

Makes dimethenamid the mandatory active ingredient choice for pre-emergence herbicide formulations targeted at dry-land or drought-prone agricultural regions where other chloroacetamides fail to activate.

Soil Dissipation and Carryover Risk Reduction

Field dissipation studies tracking the persistence of chloroacetamides demonstrate that dimethenamid clears from soil significantly faster than metolachlor, reducing the risk of phytotoxic carryover. In multi-year field trials, dimethenamid exhibited a rapid dissipation rate with an estimated aerobic soil half-life (DT50) of 5 to 9 days depending on moisture conditions. In the exact same field conditions, s-metolachlor demonstrated a prolonged half-life of 8.8 to 27 days [1].

Evidence DimensionField Soil Half-Life (DT50)
Target Compound DataDimethenamid (5 to 9 days)
Comparator Or BaselineS-metolachlor (8.8 to 27 days)
Quantified DifferenceDimethenamid dissipates up to 3x faster than s-metolachlor under identical field conditions.
ConditionsField dissipation trials in Tennessee soil (2007-2008).

Provides a critical procurement advantage for formulators designing short-residual herbicides for rapid crop rotation schedules where metolachlor would cause carryover damage.

Dry-Land Pre-Emergence Herbicide Formulations

Due to its high aqueous solubility (1174 mg/L), dimethenamid is the optimal active ingredient for pre-emergence formulations in arid regions. It requires significantly less rainfall for soil activation compared to metolachlor, ensuring reliable weed control even under drought-stressed conditions [1].

Short-Rotation Crop Protection Programs

Dimethenamid's rapid soil dissipation (DT50 of 5-9 days in active field conditions) makes it ideal for agricultural programs requiring fast crop turnover. It minimizes the risk of phytotoxic carryover that typically plagues longer-lasting chloroacetamides like s-metolachlor [2].

Analytical Standards for Environmental Monitoring

As a widely used legacy racemate, pure racemic dimethenamid is required as an analytical standard for quantifying parent compound and its sulfonic (ESA) and oxanilic acid (OXA) degradates in municipal and agricultural water quality assessments[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Yellowish-brown, viscous liquid
Clear brown liquid

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

275.0746777 Da

Monoisotopic Mass

275.0746777 Da

Boiling Point

BP: 127 °C at 26.7 Pa

Heavy Atom Count

17

Density

1.187 at 25 °C

LogP

2.15 (LogP)
log Kow = 2.15

Odor

Odorless to weak tar-like odor
Moderate sweet odo

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8504Z6C4XZ

GHS Hazard Statements

Aggregated GHS information provided by 124 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (66.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (66.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (66.94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (30.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dimethenamid is a yellowish-brown, thick liquid. It has a moderate sweet odor. It is moderately soluble in water. USE: Dimethenamid is an agricultural herbicide. EXPOSURE: Workers who use dimethenamid may breathe in vapors or have direct skin contact. The general population may be exposed by vapors and dermal in local areas where dimethenamid has been recently applied and to a much lesser extent from eating foods containing residual amounts of dimethenamid. If dimethenamid is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for dimethenamid to cause toxic effect in humans were not available. No toxic effects were observed in laboratory animals following a single exposure to a very high oral dose. A few additional laboratory animal toxicity studies of dimethenamid are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for dimethenamid to cause infertility, abortion, or birth defects in laboratory animals were not available. Data on the potential for dimethenamid to cause cancer in laboratory animals were not available. The potential for dimethenamid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

VP: 36.7 mPa at 25 °C
2.75X10-4 mm Hg /36.7 mPa/ at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

87674-68-8

Absorption Distribution and Excretion

Racemic dimethenamid was well absorbed after oral administration in rats, as demonstrated by addition of the amount of radioactivity excreted in the urine, via the bile duct and that remaining in the organs and carcass. Biliary excretion accounted for 75-82% of the radiolabelled carbon, with an additional 2-4% being found in the feces and 8-12% in the urine. The total excretion by bile and urine for males was 89.8% and for females was 87.5%. After adding the amount of radioactivity found in the carcass, the total absorption after oral administration was 94.5% in males and 92.8% in females; therefore, essentially 100%. Excretion was very rapid primarily in the bile. Within 7 hr, 45-64% of the orally administered dose was excreted in bile of the cannulated rats. By 168 hr after treatment, an average of 90% of the administered dose was eliminated by all routes. There were some dose-dependent differences in the pattern of excretion. At the lower dose (10 mg/kg bw), urinary radiocarbon accounted for 35-47% of the administered dose compared with 62-63% at the higher dose (1000 mg/kg bw). Radioactivity in feces was 48-58% for groups at the lower dose compared with 26-30% at the higher dose. These data indicated that biliary excretion might be saturated for the group at the higher dose, resulting in more radioactivity being eliminated via the kidney.
The concentration of radioactivity in the blood decreased slowly over the experimental period of 168 hr. Half-lives of elimination from blood were 255 +/-79 hr and 334 +/-192 hr for male and female rats, respectively. The radioactivity was mainly associated with erythrocytes (the concentration of radioactivity in the plasma being much lower). A similar binding phenomenon was not observed in human blood; this can be explained by differences between rat and human hemoglobins. After a single oral lower dose (10 mg/kg bw) the maximum concentration of blood radioactivity was reached at about 72 hr after administration (0.05 ug of test material/g blood in males and 0.1 ug of test material/g blood in females). Afterwards, radioactivity decreased slowly. For the oral high dose, the maximum blood radioactivity was also reached at 72 hr, but did not significantly decrease between 72 and 168 hr. In general, tissue concentrations of radioactivity were similar in both sexes, and the pattern of absorption, distribution and elimination after oral administration was similar. Radioactivity concentrations were higher at 1-4 hr in adrenals, pancreas, kidney, spleen, liver and blood. Residue concentrations decreased steadily over time, with the exception of blood. Overall, tissue concentrations were low by 168 hr after treatment. For the rats treated at the lower dose, the concentration was < 0.5 ppm in all organs and tissues. After oral administration, it appeared that there was no significant difference in the absorption, distribution, and elimination of racemic dimethenamid in males and females. There was only a slight difference in the rate of elimination of radiocarbon between single and multiple doses. Residue concentrations in tissues were similar for groups given single or multiple doses, indicating that racemic dimethenamid and its metabolites had no tendency to accumulate in rat tissues.
The rates of dermal penetration of racemic [(14)C]dimethenamid through human and rat skin were compared in vitro. After correcting for the difference in skin thickness, the rate of penetration through human skin is three to seven times less than that through rat skin. However, saturation has occurred at the highest dose in the rat skin, as the penetration rate no longer continues to increase linearly with dose. The predicted exposure of workers involved in the mixing, loading and application of racemic dimethenamid is at most 0.4 mg/sq cm. Therefore, the comparative values for rat/human skin at the lower doses is considered to be more appropriate for use in predicting human exposure. Overall the rate of dermal penetration of racemic dimethenamid in humans is predicted to be approximately 4%.
The pharmacokinetic studies indicated that dimethenamid may bind to blood components in rats. This was based on 3% of the radiolabeled material administered remaining in the blood fraction. Therefore, the nature of the interaction between dimethenamid and rat blood was investigated. The results of the study showed that dimethenamid did not produce methemoglobin in rat blood following a four day treatment. Dimethenamid was shown to bind to rat hemoglobin, primarily to the globin portion, but no binding was demonstrated using human blood. The difference in hemoglobin binding between humans and rats is explained by the difference in three dimensional structure between the 2 species. It is known from the literature that the cysteine residue beta-125 in rat hemoglobin is accessible for chemical substitution, but in human hemoglobin, the sequence does not contain a cysteine residue in position 125. In summary, it can be concluded that the interaction between dimethenamid and hemoglobin is a species-specific reaction. This binding is irrelevant for humans.

Metabolism Metabolites

The plant and soil oxalamide (M23) and sulfonate (M27) metabolites of racemic dimethenamid, which also occur as products of metabolism in rats, were tested in studies of acute oral toxicity, assays for mutagenicity in bacteria and for micronucleus formation in bone-marrow cells of mice. Both compounds had low acute oral toxicity with LD50 values of > 5000 mg/kg bw. Neither compound was mutagenic in bacteria or induced micronucleus formation in bone-marrow cells of mice.
Racemic dimethenamid is rapidly and extensively metabolized. Only 1-2% of unchanged racemic dimethenamid was detected in excreta. About 40 metabolites were found in organic extracts that were analyzed by TLC. About 20 metabolites were identified. Metabolism occurred primarily via the glutathione conjugation pathways. Racemic dimethenamid was rapidly conjugated with glutathione and then passed through several steps to form cysteine conjugate (M25) and mercapturate (M17). M25 was further oxidized to form additional metabolites (M1, M2, M10, M13, M14, M16, M18, M19, M21, M22, M26, M27, M30, and M31). Although the glutathione adduct was not found in the study in rats, it was identified in the study in vitro. Other metabolites qualitatively identified in the study in vitro included the cysteine conjugate (M25), the mercapturate (M17), the sulfonate (M27), the sulfoxide of thiolactic acid (M30), the sulfoxide of thioglycolic acid (M31), and the thioglycolic acid (M30). Racemic dimethenamid was also metabolized by reductive dechlorination (M3), oxidation (M4, M23), hydroxylation (M5, M11, M15), O-demethylation (M7, M12) and cyclization (M6, M8, M9, M15, M20). In another supplementary study, metabolites found on maize, the sulfonate (M27) (0.025-0.030%) and sulfoxide of thioglycolic acid (M31) (0.002-0.007%), were identified in rat urine. These metabolites have also been identified in mouse urine.
Metabolism /in rats/ was primarily via the glutathione conjugation pathway, but racemic dimethenamid was also metabolized by cytochrome P450 enzymes via reductive dechlorination, oxidation, hydroxylation, O-demethylation, and cyclization pathways, as well as conjugation with glucuronic acid. Unchanged dimethenamid in excreta accounted for only 1-2% of the administered dose, more than 40 metabolites having been detected. At least 20 of these metabolites were structurally identified by mass spectrometry and nuclear magnetic resonance, and confirmed by reference to synthesized standards. There was no significant difference in metabolism between the sexes.

Wikipedia

Dimethenamid

Biological Half Life

Half-lives of elimination from blood were 255 +/-79 hr and 334 +/-192 hr for male and female rats, respectively.

Use Classification

Pesticides -> Herbicides -> Amide herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Dimethenamid is produced by reaction of 2,4- dimethyl-3-aminothiene with 2-chloro-3-methoxypropane, followed by treatment with chloroacetyl chloride.
Preparation: K. Seckinger et al., United Kingdom patent 2114566; eidem, United States of America patent 4666502 (1983, 1987 both to Sandoz)

General Manufacturing Information

Dimethenamid is a racemic mixture of the M (or R) and P (or S) stereoisomers. When this compound was originally registered in various countries, all studies of toxicity were conducted with the racemic mixture. Later, it was discovered that only the P (or S) enantiomer has useful herbicidal activity.
Dimethenamid was originally registered as a mixture of R and S-isomers (50:50, S:R), and tolerances for the 50:50 mixture were established for dry beans, field corn, sweet corn, peanuts, sorghum, and soybean. Manufacture of the 50:50 mixture has ceased and has been replaced by a mixture (dimethenamid-P) that is enriched in the biologically active S-isomer (90:10, S:R). Registration of the original 50:50 mixture will be cancelled when existing stock is depleted.
Registration Notes: Outside USA: Registered in many countries.

Analytic Laboratory Methods

An adequate enforcement method is available for determining residues of dimethenamid in plant commodities. The Gas Chromatography/NitrogenPhosphorus Detector (GC/NPD) method (AM-0884-0193-1) has been validated by the Agency and submitted for publication in the Food and Drug Administration (FDA) Pesticide Analytical Manual (PAM), Volume II. The limit of quantitation (LOQ; determined as the lowest level of method validation, LLMV) is 0.01 ppm. This method is not enantiomer specific.
A Good Laboratory Practices (GLP) validated, multiresidue analytical method is presented for the determination of the chloroacetanilide herbicides metolachlor, acetochlor, and alachlor, the chloroacetamide herbicide dimethenamid, and their respective ethanesulfonic (ESA) and oxanillic (OA) acid degradates in ground and surface water. A 50-mL water sample is subjected to purification using a C-18 SPE column. The four parent components and their eight ESA and OA degradates are isolated using 80/20 methanol/water (v/v) for elution. The eluate is reduced to < 1.0 mL and reconstituted in 10/90 acetonitrile/water (v/v) to the desired final fraction volume. Final analysis is accomplished using liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry in the + (parent compounds) and - (ESA and OA degradates) ion modes by monitoring appropriate precursor/product ion pairs for each of the 12 analytes. The method limit of quantification is 0.10 ppb and the limit of detection is 0.125 ng injected for each analyte. Average procedural recovery data range from 95 to 105% for fortification levels of 0.10-100 ppb. The method validation study was performed following GLP guidelines.
Dimethenamid [2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide] and flufenacet [N-(4-fluorophenyl)-N-(1-methylethyl)-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy] were isolated by C-18 solid-phase extraction and separated from their ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates during their elution using ethyl acetate for the parent compound, followed by methanol for the polar degradates. The parent compounds were detected using gas chromatography-mass spectrometry in selected-ion mode. The ESA and OXA degradates were detected using high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESPMS) in negative-ion mode. The method detection limits for a 123-mL sample ranged from 0.01 to 0.07 ug/L. These methods are compatible with existing methods and thus allow for analysis of 17 commonly used herbicides and 18 of their degradation compounds with one extraction. In a study of herbicide transport near the mouth of the Mississippi River during 1999 and 2000, dimethenamid and its ESA and OXA degradates were detected in surface water samples during the annual spring flushes. For flufenacet, the only detections at the study site were for the ESA degradates in samples collected at the peak of the herbicide spring flush in 2000. The low frequency of detections in surface water likely is due to dimethenamid and flufenacet being relatively new herbicides. In addition, detectable amounts of the stable degradates have not been detected in ground water.
In this study, a gas chromatography-mass spectrometry method is successfully developed for the determination of 11 herbicide residues (alachlor, acetochlor, butachlor, pretilachlor, metolachlor, dimethenamid, propachlor, napropamid, propanil, atrazine, and metribuzin) in rice and soybeans. The sample is extracted with acetone-water, degreased by liquid-liquid partition, and purified through solid-phase extraction with Florisil. Experiments on 5 fortification concentrations are carried out, and the limit of determination is 0.02 mg/kg. The average recoveries of soybean samples range from 63.3% to 96.0%, and the relative standard deviations are from 2.14% to 11.2%. The average recoveries of rice samples range from 76.8% to 102% and the relative standard deviations are from 2.2% to 9.08%. The results indicate that the method developed is fast, accurate, and easy to operate. It also demonstrates that the method can meet the requirements of simultaneous determination of 11 herbicides in rice and soybeans.
For more Analytic Laboratory Methods (Complete) data for Dimethenamid (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Non Combustible Liquids.

Interactions

The first elongation step to form very-long-chain fatty acids (VLCFAs) is catalyzed by the VLCFA-synthase. CoA-activated fatty acids react with malonyl-CoA to condense a C2-unit. As shown with recombinant enzyme this reaction is specifically inhibited by chloroacetamide herbicides. The inhibition is alleviated when the inhibitor (e.g. metazachlor) is incubated together with adequate concentrations of the substrate (e.g. oleoyl-CoA). Malonyl-CoA has no influence. However, once a chloroacetamide has been tightly bound to the synthase after an appropriate time it cannot be displaced anymore by the substrate. In contrast, oleoyl-CoA, is easily removed from the synthase by metazachlor. The irreversible binding of the chloroacetamides and their competition with the substrate explains the very low half-inhibition values of 10(-8) M and below. Chiral chloroacetamides like metolachlor or dimethenamid give identical results. However, only the (S)-enantiomers are active.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Sivey JD, Arey JS, Tentscher PR, Roberts AL. Reactivity of BrCl, Br₂, BrOCl, Br₂O, and HOBr toward dimethenamid in solutions of bromide + aqueous free chlorine. Environ Sci Technol. 2013 Feb 5;47(3):1330-8. doi: 10.1021/es302730h. Epub 2013 Jan 16. Erratum in: Environ Sci Technol. 2013 Aug 6;47(15):8990. PubMed PMID: 23323704.
2: Imami A, Herold N, Spielmeyer A, Hausmann H, Dötzer R, Behnken HN, Leonhardt S, Weil A, Schoof S, Zorn H. Biotransformation of Dimethenamid-P by the basidiomycete Irpex consors. Chemosphere. 2016 Dec;165:59-66. doi: 10.1016/j.chemosphere.2016.09.011. Epub 2016 Sep 15. PubMed PMID: 27639461.
3: de la Broise D, Stachowski-Haberkorn S. Evaluation of the partial renewal of in situ phytoplankton microcosms and application to the impact assessment of bentazon and dimethenamid. Mar Pollut Bull. 2012 Nov;64(11):2480-8. doi: 10.1016/j.marpolbul.2012.07.039. Epub 2012 Oct 2. PubMed PMID: 23041034.
4: Sivey JD, McCullough CE, Roberts AL. Chlorine monoxide (Cl(2)O) and molecular chlorine (Cl(2)) as active chlorinating agents in reaction of dimethenamid with aqueous free chlorine. Environ Sci Technol. 2010 May 1;44(9):3357-62. doi: 10.1021/es9038903. PubMed PMID: 20302364.
5: Anderson KA, Basile JL, Johnson ER. Analytical method for dimethenamid-P in selected raw agricultural commodities by gas chromatography with electron capture detection. J AOAC Int. 2005 Sep-Oct;88(5):1428-32. PubMed PMID: 16385993.
6: Crawford JJ, Sims GK, Simmons FW, Wax LM, Freedman DL. Dissipation of the herbicide [14C]dimethenamid under anaerobic conditions in flooded soil microcosms. J Agric Food Chem. 2002 Mar 13;50(6):1483-91. PubMed PMID: 11879025.
7: Zimmerman LR, Schneider RJ, Thurman EM. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water. J Agric Food Chem. 2002 Feb 27;50(5):1045-52. PubMed PMID: 11853478.
8: Yokley RA, Mayer LC, Huang SB, Vargo JD. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Anal Chem. 2002 Aug 1;74(15):3754-9. PubMed PMID: 12175163.
9: Riechers DE, Irzyk GP, Jones SS, Fuerst EP. Partial characterization of glutathione S-transferases from wheat (Triticum spp.) and purification of a safener-induced glutathione S-transferase from Triticum tauschii. Plant Physiol. 1997 Aug;114(4):1461-70. PubMed PMID: 9276955; PubMed Central PMCID: PMC158439.
10: Claerhout S, De Cauwer B, Reheul D. HERBICIDE SENSITIVITY OF ECHINOCHLOA CRUS-GALLI POPULATIONS: A COMPARISON BETWEEN CROPPING SYSTEMS. Commun Agric Appl Biol Sci. 2014;79(2):81-8. PubMed PMID: 26084085.
11: Poulier G, Lissalde S, Charriau A, Buzier R, Delmas F, Gery K, Moreira A, Guibaud G, Mazzella N. Can POCIS be used in Water Framework Directive (2000/60/EC) monitoring networks? A study focusing on pesticides in a French agricultural watershed. Sci Total Environ. 2014 Nov 1;497-498:282-292. doi: 10.1016/j.scitotenv.2014.08.001. Epub 2014 Aug 16. PubMed PMID: 25137378.
12: De Marez T, Mechant E, Goossens V, Bulcke R. Effect of selected sugar beet herbicides on germination of various Chenopodium album populations. Commun Agric Appl Biol Sci. 2007;72(2):265-9. PubMed PMID: 18399450.
13: Leu C, Singer H, Stamm C, Müller SR, Schwarzenbach RP. Simultaneous assessment of sources, processes, and factors influencing herbicide losses to surface waters in a small agricultural catchment. Environ Sci Technol. 2004 Jul 15;38(14):3827-34. PubMed PMID: 15298189.
14: Kočárek M, Kodešová R, Sharipov U, Jursík M. Effect of adjuvant on pendimethalin and dimethenamid-P behaviour in soil. J Hazard Mater. 2018 Jul 15;354:266-274. doi: 10.1016/j.jhazmat.2018.04.073. Epub 2018 Apr 30. PubMed PMID: 29775953.
15: Zhang Q, Xu F, Lambert KN, Riechers DE. Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues. Proteomics. 2007 Apr;7(8):1261-78. PubMed PMID: 17380533.
16: Leu C, Singer H, Stamm C, Müller SR, Schwarzenbach RP. Variability of herbicide losses from 13 fields to surface water within a small catchment after a controlled herbicide application. Environ Sci Technol. 2004 Jul 15;38(14):3835-41. PubMed PMID: 15298190.
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